4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride
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Overview
Description
MI-2 (hydrochloride) is a potent inhibitor of the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. Menin is a protein encoded by the multiple endocrine neoplasia type 1 (MEN1) gene and is involved in histone methyltransferase complexes. The interaction between menin and MLL fusion proteins is crucial for the leukemogenic activity of these fusion proteins. MI-2 (hydrochloride) effectively disrupts this interaction, making it a valuable compound in cancer research, particularly in the study of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MI-2 (hydrochloride) involves multiple steps, starting with the preparation of the core thienopyrimidine structure. The key steps include:
Formation of the thienopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the reaction of the thienopyrimidine core with a piperazine derivative.
Final hydrochloride formation: The compound is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of MI-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: MI-2 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include:
Nucleophilic substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation and reduction: The thienopyrimidine core can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of MI-2 (hydrochloride) .
Scientific Research Applications
MI-2 (hydrochloride) has several scientific research applications, including:
Cancer Research: It is extensively used in the study of leukemia due to its ability to inhibit the menin-MLL interaction, which is crucial for the proliferation of leukemic cells.
Epigenetics: MI-2 (hydrochloride) is used to study the role of menin in histone methylation and gene expression.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting menin-MLL interactions.
Cell Biology: Researchers use MI-2 (hydrochloride) to investigate the pathways involved in cell proliferation and apoptosis.
Mechanism of Action
MI-2 (hydrochloride) exerts its effects by binding to menin, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the leukemogenic activity of MLL fusion proteins, leading to the induction of apoptosis in leukemic cells. The molecular targets involved include the menin-MLL binding pocket, which is essential for the oncogenic activity of MLL fusion proteins .
Comparison with Similar Compounds
MI-2-2: Another potent menin-MLL interaction inhibitor with similar binding affinity and mechanism of action.
MI-nc: A weaker inhibitor of the menin-MLL interaction, used as a control in research studies.
Comparison: MI-2 (hydrochloride) is unique due to its high potency and specificity in inhibiting the menin-MLL interaction. Compared to MI-2-2, MI-2 (hydrochloride) has a similar mechanism but may differ in terms of pharmacokinetics and bioavailability. MI-nc, on the other hand, is significantly less potent and is primarily used as a negative control in experiments .
Properties
Molecular Formula |
C18H27Cl2N5S2 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C18H25N5S2.2ClH/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17;;/h10,12H,4-9,11H2,1-3H3;2*1H |
InChI Key |
BJVIQDRKAQVWIM-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C.Cl.Cl |
Canonical SMILES |
CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C.Cl.Cl |
Synonyms |
4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride |
Origin of Product |
United States |
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